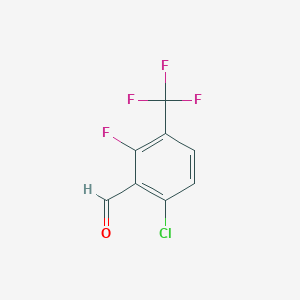

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3ClF4O and a molecular weight of 226.56 g/mol . This compound is characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzaldehyde ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Chemical Reactions Analysis

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes.

Scientific Research Applications

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. In biological systems, it can interact with enzymes and proteins, affecting their function and activity . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde can be compared with other similar compounds such as:

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: This compound has a similar structure but with different positions of the substituents.

2-Fluoro-6-(trifluoromethyl)benzaldehyde: This compound lacks the chloro substituent and has different reactivity and applications.

6-Chloro-2-fluoro-3-methylbenzaldehyde: This compound has a methyl group instead of the trifluoromethyl group, leading to different chemical properties and uses. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and versatility in various applications.

Biological Activity

6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a halogenated aromatic compound with significant biological activity. Its unique structure, characterized by multiple fluorine and chlorine substituents, contributes to its diverse applications in medicinal chemistry, particularly in drug design and development.

- Molecular Formula : C8H3ClF4O

- Molecular Weight : 232.56 g/mol

- Structure : The compound features a benzaldehyde functional group with a chlorine atom at the 6-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 3-position.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their activity. This property is particularly relevant in the context of enzyme inhibition and drug interactions.

Inhibition of Cytochrome P450 Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, making it crucial for understanding potential drug-drug interactions .

Antimicrobial Activity

In addition to its role as an enzyme inhibitor, this compound has demonstrated antimicrobial and antifungal properties. Studies have shown that structurally similar compounds can inhibit the growth of various pathogens, suggesting potential therapeutic applications in treating infections.

Case Studies and Experimental Results

- In Vitro Studies : A study exploring the effects of halogenated benzaldehydes on human α7 nicotinic acetylcholine receptors (nAChRs) found that derivatives of this compound exhibited varying degrees of modulation on these receptors. The concentration-response curves indicated significant activity at specific concentrations, highlighting its potential as a therapeutic agent .

- Antimalarial Activity : Another research effort focused on optimizing compounds for antimalarial activity identified derivatives with chloro and trifluoromethyl substitutions as particularly potent against Plasmodium falciparum. These studies suggest that modifications to the benzaldehyde structure can enhance therapeutic efficacy while minimizing toxicity .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

| Compound Name | CYP1A2 Inhibition | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Significant enzyme interaction profile |

| 2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde | Yes | Yes | Similar structure with notable CYP1A2 inhibition |

| 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde | Moderate | Yes | Different substitution pattern affects reactivity |

Properties

IUPAC Name |

6-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMIYSGKZXTICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.